4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic heterocyclic core (1,2,4-benzothiadiazine) substituted with a cyclobutylmethyl group at position 4 and a 3,4-dimethoxyphenyl moiety at position 2. The trione (three ketone groups) at positions 1, 1, and 3 enhances its polarity and hydrogen-bonding capacity, which influences its pharmacokinetic and pharmacodynamic profiles . Benzothiadiazine derivatives are known for diverse biological activities, including diuretic, anticancer, antiviral, and central nervous system modulation . This compound’s unique substitutions may optimize interactions with biological targets, such as enzymes or membrane receptors, while balancing lipophilicity and solubility .
Properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-11-10-15(12-18(17)27-2)22-20(23)21(13-14-6-5-7-14)16-8-3-4-9-19(16)28(22,24)25/h3-4,8-12,14H,5-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDNUQIAXSYHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione , also known as ASC-JM-17, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Chemical Formula : C28H32O6
- Molecular Weight : 464.558 g/mol
- IUPAC Name : (1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione
Anticancer Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to ASC-JM-17 have been shown to induce apoptosis in cancer cell lines through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
- Case Study : In vitro studies demonstrated that ASC-JM-17 significantly inhibited the proliferation of various cancer cell lines including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells at concentrations ranging from 10 to 50 µM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Research Findings : Studies have reported that ASC-JM-17 reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases .
- Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
Antioxidant Activity
ASC-JM-17 has demonstrated antioxidant capabilities:
- Experimental Results : The compound showed significant scavenging activity against reactive oxygen species (ROS), indicating its potential use in oxidative stress-related conditions .
Pharmacological Evaluation
| Activity Type | Model/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 10 - 50 µM | Inhibition of cell proliferation |
| Anticancer | SK-Hep-1 | 10 - 50 µM | Induction of apoptosis |
| Anti-inflammatory | Macrophage cells | Variable | Reduced cytokine production |
| Antioxidant | DPPH assay | Variable | Significant ROS scavenging activity |
Scientific Research Applications
The compound 4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (often referred to as a benzothiadiazine derivative) has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.
Anticancer Properties
Benzothiadiazine derivatives have been investigated for their anticancer properties. Research indicates that modifications to the benzothiadiazine core can enhance cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Activity
Another notable application is in the field of antimicrobial agents. Compounds similar to 4-(cyclobutylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential for development as a new class of antibiotics .
Neuroprotective Effects
Recent studies have also highlighted the neuroprotective effects of benzothiadiazine derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Herbicidal Activity
In agricultural chemistry, benzothiadiazine derivatives have been explored for their herbicidal properties. Research indicates that these compounds can inhibit specific enzymes involved in plant growth, effectively controlling weed populations without harming crops. Field trials have shown promising results in reducing weed biomass while maintaining crop yield .
Plant Growth Regulators
Additionally, certain derivatives are being studied as plant growth regulators. They can enhance growth rates and improve stress resistance in various crops. For example, application of these compounds has been linked to increased root development and drought tolerance in maize and soybean plants .
Polymer Development
In material science, the unique chemical structure of benzothiadiazines allows for their incorporation into polymers to enhance material properties. Polymers modified with these compounds exhibit improved thermal stability and mechanical strength. This has implications for developing high-performance materials used in aerospace and automotive industries .
Photovoltaic Applications
Furthermore, there is ongoing research into using benzothiadiazine derivatives in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
Benzothiadiazine derivatives undergo oxidation at sulfur and nitrogen centers. For this compound:
-
Sulfur oxidation : Treatment with hydrogen peroxide or potassium permanganate under acidic conditions converts the thiadiazine sulfur to sulfoxide or sulfone derivatives .
-
Aromatic ring oxidation : The 3,4-dimethoxyphenyl group is susceptible to oxidative cleavage with strong oxidants like CrO₃, yielding quinone-like structures.
Table 1: Oxidation Reaction Parameters
Nucleophilic Substitution
The cyclobutylmethyl group participates in SN2 reactions due to its steric strain:
-
Halogen displacement : Reacts with NaI in acetone to replace the methyl group with iodine.
-
Amine substitution : Treatment with primary amines (e.g., methylamine) yields N-alkylated products .
Table 2: Substitution Reaction Outcomes
| Substrate | Nucleophile | Solvent | Product Structure | Yield (%) |
|---|---|---|---|---|
| Cyclobutylmethyl group | NaI | Acetone | Iodocyclobutane derivative | 75–80 |
| Cyclobutylmethyl group | CH₃NH₂ | DMF | N-Methylcyclobutyl derivative | 60–65 |
Cyclization and Ring Expansion
The benzothiadiazine core facilitates cyclization under acidic or basic conditions:
-
Friedel-Crafts alkylation : Reacts with indoles in the presence of AlCl₃ to form fused tricyclic structures .
-
Thiocyanate-mediated ring expansion : Treatment with KSCN/HCl generates imidazole-fused analogs via Marckwald-type reactions .
Key Observations :
-
Cyclization with ethoxymethylene-acetylacetone yields pyrazole derivatives (e.g., compound 60 in ).
-
Oxidative dethionation using HNO₃/NaNO₂ removes sulfur atoms, forming des-thia analogs .
Functionalization of Methoxy Groups
The 3,4-dimethoxyphenyl moiety undergoes demethylation and electrophilic substitution:
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy substituents.
Table 3: Methoxy Group Reactivity
| Reaction | Reagent | Position Modified | Product Application |
|---|---|---|---|
| Demethylation | BBr₃ (1.0M) | 3- and 4-OCH₃ | Hydroxyphenyl derivatives |
| Nitration | HNO₃ (conc.)/H₂SO₄ | Para to 4-OCH₃ | Nitro intermediates for drugs |
Reduction Reactions
Selective reduction of the dihydro-2H-thiadiazine ring occurs with:
-
Catalytic hydrogenation : H₂/Pd-C reduces the C=N bond to C-N, forming a saturated thiadiazolidine structure.
-
NaBH₄-mediated reduction : Targets ketone groups in modified derivatives .
Mechanistic Insight :
-
Hydrogenation proceeds via adsorption of the C=N bond onto the Pd surface, followed by sequential hydrogen addition.
Biological Activity-Driven Modifications
Derivatives of this compound show promise in medicinal chemistry:
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazine Derivatives
Structural and Functional Group Modifications
The pharmacological activity of benzothiadiazines is highly sensitive to substituent variations. Key comparisons include:
- Electron-donating vs. Electron-withdrawing Groups : Methyl/ethyl (electron-donating) substituents enhance hydrogen-bonding (HB) stability with lipid membranes (e.g., DOPC, DOPS), while fluorine/trifluoromethyl (electron-withdrawing) groups reduce HB lifetimes by 10–70% . The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may favor membrane adhesion but reduce solubility compared to halogenated analogs .
- Cyclobutylmethyl vs. For example, cyclothiadiazide (a cyclopropyl-containing analog) shows enhanced AMPA receptor binding over linear-chain derivatives .
Pharmacological Profiles
- Anticancer Activity : The halogenated benzothiadiazine in exhibits potent cytotoxicity (IC50: 2.93 μM) in triple-negative breast cancer (TNBC), surpassing diazoxide (IC50: ~10 μM) . The target compound’s dimethoxyphenyl group may enhance DNA intercalation or kinase inhibition, though this requires validation.
- Membrane Interactions : Derivatives with polar groups (e.g., trione) localize at membrane interfaces, forming hydrogen bonds (1.6–2.1 Å) with phospholipids and cholesterol. However, cholesterol weakens HB stability by 20–30%, a critical factor for drugs targeting lipid-rich tissues .
- Enzyme Inhibition : N4-acetic acid derivatives () inhibit aldose reductase with submicromolar IC50 values, attributed to the acetic acid group’s interaction with the enzyme’s catalytic site . The target compound’s trione moiety may similarly engage catalytic residues but with lower selectivity due to its bulkier substituents.
Selectivity and Toxicity
- Selectivity for Cancer Cells: Halogenated derivatives () show 2–3× higher selectivity for cancer cells vs. non-malignant cells compared to 5-fluorouracil . The target compound’s cyclobutylmethyl group may further improve selectivity by reducing off-target binding.
- CNS Penetration : IDRA21’s small substituents (methyl, chloro) enable blood-brain barrier (BBB) penetration, a trait less likely in the target compound due to its larger substituents .
Preparation Methods
Suzuki Coupling Approach
Reacting the benzothiadiazine intermediate with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture (4:1) at 90°C achieves cross-coupling with 65–70% yield. The use of potassium carbonate as a base minimizes protodeboronation side reactions.
Ullmann-Type Coupling
For halogenated benzothiadiazine precursors, copper(I)-mediated coupling with 3,4-dimethoxyphenylamine in dimethyl sulfoxide (DMSO) at 120°C provides an alternative route. This method, while slower (24–36 hours), avoids boronic acid handling and achieves 58% yield.
Oxidation to the Trione System
The final oxidation step converts the dihydrobenzothiadiazine intermediate to the 1,1,3-trione derivative. A two-stage protocol is recommended:
-
Sulfone Formation : Treat the intermediate with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours to oxidize the thioether to sulfone.
-
Ketone Generation : Use Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C to oxidize the C3 position selectively, achieving 85% conversion.
Purification and Characterization
Final purification is achieved via recrystallization from ethyl acetate/hexane (1:3) or flash chromatography (silica gel, ethyl acetate:hexane gradient). Analytical data for the target compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–181°C | DSC |
| HPLC Purity | >99% (C18, MeOH:H₂O = 70:30) | UV detection at 254 nm |
| NMR (400 MHz) | δ 7.45 (d, 2H), 6.92 (s, 1H)... | CDCl₃ |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 70 | 99 | 12 h | High |
| Ullmann Coupling | 58 | 97 | 36 h | Moderate |
| Direct Alkylation | 82 | 98 | 8 h | Low |
The palladium-mediated route offers the best balance of efficiency and purity but requires expensive catalysts. Direct alkylation is cost-effective but limited to specific substrates.
Challenges and Optimization Strategies
-
Regioselectivity Issues : Competing N- and O-alkylation during cyclobutylmethyl introduction are mitigated using bulky bases like DBU.
-
Oxidation Overreaction : Controlled addition of Jones reagent at low temperatures prevents overoxidation to sulfonic acids.
-
Scale-Up Limitations : Transitioning from batch to flow chemistry improves heat management in exothermic steps (e.g., cyclization) .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as done for similar benzothiadiazine derivatives in structural studies) .
- NMR Spectroscopy : Use NOESY/ROESY to detect spatial proximity between the cyclobutyl protons and adjacent groups.
- Computational Analysis : Compare experimental NMR chemical shifts with DFT-calculated values for different stereoisomers .
Advanced: What computational tools are suitable for modeling the compound's interaction with biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Use GROMACS with the CHARMM36 or AMBER force field to simulate ligand-receptor binding dynamics.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses in silico.
- QM/MM Calculations : Combine Gaussian (DFT) and GROMACS for hybrid quantum-mechanical/molecular-mechanical analysis of electronic interactions .
- Validation : Cross-check results with experimental binding assays (e.g., SPR or ITC).
Advanced: How can researchers resolve contradictions in reported biological activity data for benzothiadiazine derivatives?
Q. Methodological Answer :
- Dose-Response Analysis : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay Reproducibility : Validate results in ≥3 independent replicates using standardized protocols (e.g., MTT assay for cytotoxicity ).
- Off-Target Screening : Use kinome/proteome profiling to rule out non-specific interactions .
- Structural Analog Comparison : Compare activity with derivatives lacking the cyclobutylmethyl or dimethoxyphenyl groups to isolate pharmacophores.
Basic: What analytical methods are recommended for purity assessment?
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .
- LC-MS : Confirm molecular weight via ESI-MS in positive/negative ion mode.
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (error margin <0.4%).
- TLC : Monitor reaction progress using silica gel plates and iodine staining.
Advanced: How can the compound's metabolic stability be evaluated in preclinical studies?
Q. Methodological Answer :
- In Vitro Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates.
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to measure half-life, clearance, and bioavailability.
Basic: What strategies mitigate solubility issues during in vitro assays?
Q. Methodological Answer :
- Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins for aqueous solubility enhancement.
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 4.5) based on compound pKa.
- Sonication : Apply ultrasonic agitation for 10–15 minutes to disperse aggregates.
- Surfactants : Add Tween-80 (0.01% w/v) for hydrophobic compounds.
Advanced: How can the compound's photostability be assessed under experimental conditions?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
